molecular formula C9H10BrCl2F2N B13450509 [2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethyl](methyl)amine hydrochloride

[2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethyl](methyl)amine hydrochloride

Cat. No.: B13450509
M. Wt: 320.99 g/mol
InChI Key: QEXJFPRGZUWRBO-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring.

    Fluorination: Incorporation of fluorine atoms into the ethyl chain.

    Amination: Introduction of the amine group through nucleophilic substitution.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms can influence its binding affinity and reactivity with enzymes and receptors. The compound may modulate biochemical pathways by altering the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride
  • 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride
  • 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride

Uniqueness

The unique combination of bromine, chlorine, and fluorine atoms in 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride distinguishes it from other similar compounds. This specific arrangement of halogens can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10BrCl2F2N

Molecular Weight

320.99 g/mol

IUPAC Name

2-(3-bromo-4-chlorophenyl)-2,2-difluoro-N-methylethanamine;hydrochloride

InChI

InChI=1S/C9H9BrClF2N.ClH/c1-14-5-9(12,13)6-2-3-8(11)7(10)4-6;/h2-4,14H,5H2,1H3;1H

InChI Key

QEXJFPRGZUWRBO-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=C(C=C1)Cl)Br)(F)F.Cl

Origin of Product

United States

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